molecular formula C16H15NO2 B6617185 1-(4-Methoxybenzoyl)indoline CAS No. 211576-31-7

1-(4-Methoxybenzoyl)indoline

Cat. No. B6617185
CAS RN: 211576-31-7
M. Wt: 253.29 g/mol
InChI Key: BKVLAIOVJPRAHY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)indoline (MBi) is a small molecule that has been widely studied due to its potential applications in scientific research. MBi is a compound of the benzene ring with an indole moiety and a methoxy group attached to the ring. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and cell signaling.

Scientific Research Applications

1. Drug Metabolism and Detection

  • The study of the urinary metabolites of 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, was conducted using gas chromatography-mass spectrometry. This research is significant for understanding the metabolic pathways and detection of this compound in drug intoxication cases (Kavanagh et al., 2012).

2. Anticancer Research

  • Novel 1-(1-acyl substituted indolin-5-sulfonyl)-4-phenyl-1H-imidazoles with varying N-acyl groups on the indoline ring, including 4-methoxybenzoyl, were synthesized and evaluated for their in vitro anticancer activity. This research explores the potential of indoline derivatives in cancer therapy (Subramanian et al., 2016).

3. Antivascular Agents

  • Research on the synthesis of new disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, and their evaluation as potential antivascular agents, has contributed to understanding the role of these compounds in inhibiting tubulin polymerization and their potential as cancer treatment agents (Ty et al., 2008).

4. Corrosion Inhibition

  • Indoline compounds, including those with 4-methoxybenzoyl groups, have been investigated for their corrosion inhibition performance on steel in acidic solutions. This is crucial for industrial applications where metal corrosion is a significant concern (Yadav et al., 2015).

5. Alzheimer's Disease Treatment

  • A study on the development of 5-aroylindolyl-substituted hydroxamic acids, including compounds with 4-methoxybenzoyl groups, highlights their potential in treating Alzheimer's disease by inhibiting histone deacetylase 6, ameliorating disease phenotypes, and crossing the blood-brain barrier (Lee et al., 2018).

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLAIOVJPRAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212066
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)indoline

CAS RN

211576-31-7
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211576-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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